5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Known for its antiglycation potential.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific structural features and the presence of both methoxy and dimethylamino groups
Properties
CAS No. |
823795-99-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)14-12(19-4)9-15-13(16-14)10-7-5-6-8-11(10)18-3/h5-9H,1-4H3 |
InChI Key |
RZAQGEYBJHFGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
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